molecular formula C23H25N3O3 B2668347 N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941954-22-9

N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2668347
CAS No.: 941954-22-9
M. Wt: 391.471
InChI Key: LCFHHDOHUOGNEU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a quinoline moiety, a morpholine ring, and a phenyl group with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline and morpholine intermediates. One common synthetic route includes:

    Preparation of 2-morpholinoquinoline: This can be achieved through the reaction of 2-chloroquinoline with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

    Formation of the acetamide linkage: The 2-morpholinoquinoline is then reacted with 3,5-dimethylphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the quinoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety can intercalate with DNA, while the morpholine ring may enhance its binding affinity to protein targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can be compared with other similar compounds, such as:

    N-(3,5-dimethylphenyl)-2-((2-piperidinoquinolin-8-yl)oxy)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(3,5-dimethylphenyl)-2-((2-pyrrolidinoquinolin-8-yl)oxy)acetamide: Contains a pyrrolidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-12-17(2)14-19(13-16)24-22(27)15-29-20-5-3-4-18-6-7-21(25-23(18)20)26-8-10-28-11-9-26/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFHHDOHUOGNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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